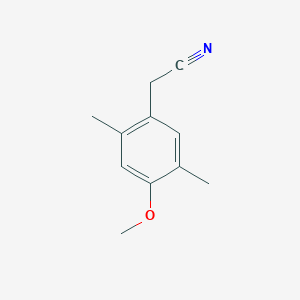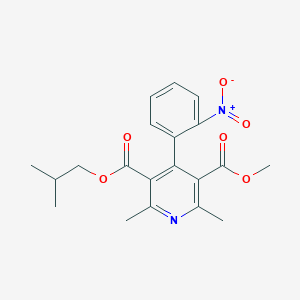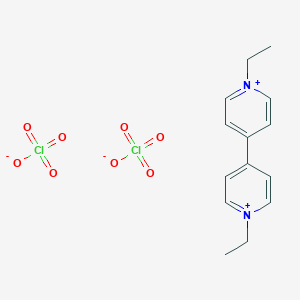
二氯化乙基紫精
描述
Ethyl viologen diperchlorate, also known as 1,1′-diethyl-4,4′-bipyridinium diperchlorate, is an organic compound belonging to the viologen family. Viologens are bipyridinium salts known for their electrochromic properties, which means they can change color when an electric potential is applied. This compound is particularly noted for its use in electrochromic devices due to its excellent electron-accepting capabilities and reversible redox behavior .
科学研究应用
Ethyl viologen diperchlorate has a wide range of applications in scientific research:
Electrochromic Devices: Used in smart windows, displays, and anti-glare mirrors due to its reversible color-changing properties.
Energy Storage: Investigated for use in redox flow batteries due to its stable redox behavior.
Sensors: Utilized in chemical sensors for detecting various analytes based on its electrochemical properties.
Biological Studies: Explored for its potential in biological systems as a redox mediator.
作用机制
Target of Action
Ethyl viologen diperchlorate (EV2+) is a type of bipyridinium salt, also known as a viologen . The primary target of EV2+ is the electron transport chain, where it acts as an electron acceptor .
Mode of Action
EV2+ undergoes a reduction process when it accepts electrons . This reduction changes the oxidation state of the molecule, altering its color . The color change is a result of the formation of a radical cation from the dication, which is the most stable form of the molecule .
Biochemical Pathways
Its ability to accept electrons suggests it may interact with redox reactions and electron transport processes within the cell .
Pharmacokinetics
Its solubility in water (25%) suggests that it may be absorbed and distributed in the body through the bloodstream
Result of Action
The primary result of EV2+'s action is a change in color due to the reduction of the molecule . This property is utilized in electrochromic devices, where the color change can be used to indicate the presence or absence of an electric potential .
Action Environment
The action of EV2+ can be influenced by environmental factors such as the presence of other ions, the pH of the environment, and the presence of an electric potential . For example, in electrochromic devices, the cycling performance of EV2+ can vary depending on the voltage applied .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl viologen diperchlorate is typically synthesized through the quaternization of 4,4′-bipyridine with ethyl iodide, followed by ion exchange with perchlorate ions. The reaction conditions generally involve:
Step 1: Reacting 4,4′-bipyridine with ethyl iodide in an organic solvent such as acetonitrile or ethanol under reflux conditions.
Industrial Production Methods: Industrial production methods for ethyl viologen diperchlorate are similar to laboratory synthesis but are scaled up. The process involves:
- Large-scale quaternization of 4,4′-bipyridine with ethyl iodide.
- Ion exchange with perchlorate ions using continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Types of Reactions: Ethyl viologen diperchlorate primarily undergoes redox reactions due to its electrochromic nature. The compound can be reduced and oxidized, leading to color changes.
Common Reagents and Conditions:
Reduction: Typically involves the use of reducing agents such as sodium dithionite or electrochemical reduction.
Oxidation: Can be achieved using oxidizing agents like ferric chloride or through electrochemical oxidation
Major Products Formed:
Reduced Form: The reduction of ethyl viologen diperchlorate results in the formation of the radical cation, which is blue in color.
Oxidized Form: The oxidized form is colorless, corresponding to the dication state.
相似化合物的比较
Methyl Viologen Dichloride:
Heptyl Viologen: Exhibits similar redox behavior but with different solubility and electrochemical characteristics.
Benzyl Viologen: Similar in structure but has different optical properties due to the benzyl group.
Uniqueness of Ethyl Viologen Diperchlorate: Ethyl viologen diperchlorate is unique due to its balance of electrochromic efficiency, stability, and relatively low toxicity compared to other viologens like methyl viologen. Its specific redox potential and color change properties make it particularly suitable for applications in electrochromic devices .
属性
IUPAC Name |
1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2ClHO4/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;2*2-1(3,4)5/h5-12H,3-4H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNDMKDAPWJPEX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583631 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36305-51-8 | |
| Record name | 1,1'-Diethyl-4,4'-bipyridin-1-ium diperchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl viologen diperchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl viologen diperchlorate suitable for use in flexible electronic devices like artificial synapses?
A1: EV(ClO4)2 exhibits history-dependent memristive behavior, meaning its electrical resistance changes based on past electrical stimuli. [] This property is crucial for mimicking the synaptic plasticity of biological synapses, the junctions between neurons. Furthermore, devices incorporating EV(ClO4)2 have demonstrated resilience under mechanical stress, retaining synaptic performance even when bent to a radius of 10mm. [] This flexibility makes EV(ClO4)2 a promising candidate for wearable neuromorphic computing systems.
Q2: How does the crystal structure of ethyl viologen diperchlorate impact its performance in lithium batteries?
A2: EV(ClO4)2 crystallizes in a layered structure with alternating organic ethyl viologen (EV2+) layers and inorganic perchlorate (ClO4-) layers. [] This unique arrangement contributes to its excellent rate performance in lithium batteries. The ClO4- layers facilitate good electron conduction, enabling the battery to deliver a significant portion of its capacity even at high discharge rates. []
Q3: Can you elaborate on the charge storage mechanism of ethyl viologen diperchlorate in the context of lithium batteries?
A3: Research suggests that EV(ClO4)2 undergoes a highly reversible structural evolution during the charge and discharge cycles of a lithium battery. [] In situ experimental techniques coupled with theoretical calculations indicate that both the molecular and crystal structures of EV(ClO4)2 change reversibly during redox processes. [] This reversible transformation contributes to the compound’s excellent cycling stability, evidenced by its high capacity retention even after multiple charge-discharge cycles.
Q4: What are the advantages of using organic materials like ethyl viologen diperchlorate in memristors for neuromorphic computing?
A4: Organic memristors based on materials like EV(ClO4)2 offer several advantages over their inorganic counterparts. These include: []
Q5: How does ethyl viologen diperchlorate contribute to the performance of electrochromic devices?
A5: EV(ClO4)2 plays a key role as the electrochromic material in certain devices. When a voltage is applied, EV(ClO4)2 undergoes a reduction reaction, forming a colored radical cation (EV•+). [] This change in oxidation state is accompanied by a change in the material's optical properties, causing it to absorb light in specific wavelengths and thus change color. [] The process is reversible, allowing the device to switch between colored and transparent states, enabling applications like smart windows and displays.
Q6: What analytical techniques are employed to study and characterize ethyl viologen diperchlorate?
A6: Several analytical techniques are used to investigate EV(ClO4)2, including:
- Micro-Raman Spectroscopy: This technique helps identify the presence of specific molecules, such as the colored radical cation (EV•+) in electrochromic devices. []
- Electrochemical Techniques: Cyclic voltammetry, for instance, helps analyze the redox behavior of EV(ClO4)2, providing insights into its charge storage mechanisms and stability. [, ]
- Spectroscopic Techniques: UV-Vis spectroscopy is utilized to study the optical properties of EV(ClO4)2, particularly its absorbance and transmittance characteristics in electrochromic applications. []
- In situ experimental techniques: These techniques, often coupled with theoretical calculations, are crucial for understanding the structural evolution of EV(ClO4)2 during electrochemical processes in batteries. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



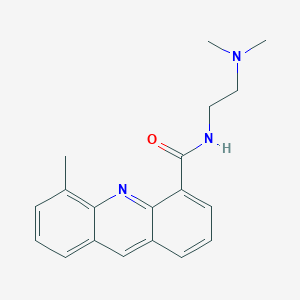
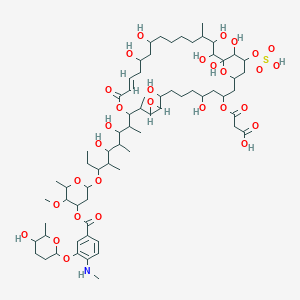
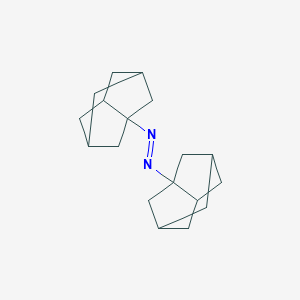
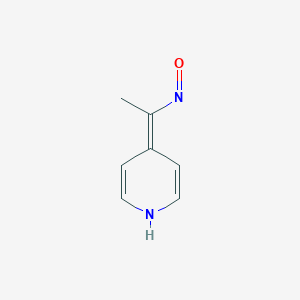
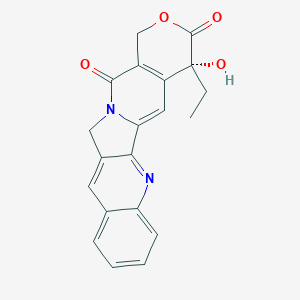
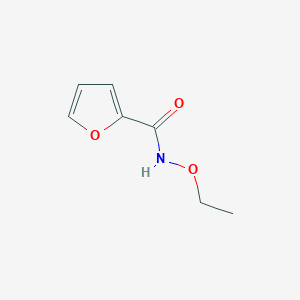

![1-chloro-3-[4-(ethoxymethyl)phenyl]benzene](/img/structure/B26771.png)
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
